molecular formula C12H18N2O2 B15240194 1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid CAS No. 946488-47-7

1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B15240194
CAS No.: 946488-47-7
M. Wt: 222.28 g/mol
InChI Key: WPBODDJXYWBGRV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids These compounds are characterized by a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1h-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A closely related compound with similar chemical properties.

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct substitution patterns.

    3-Phenyl-1H-pyrazole-4-carboxylic acid: A compound with a phenyl group instead of a cyclohexyl group.

Uniqueness

1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be suitable.

Properties

CAS No.

946488-47-7

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-cyclohexyl-3,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,15,16)

InChI Key

WPBODDJXYWBGRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCCC2)C)C(=O)O

Origin of Product

United States

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